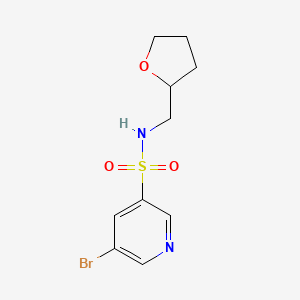![molecular formula C15H23N3O3 B7588790 3-[1-(1,3,5-Trimethylpyrazole-4-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B7588790.png)
3-[1-(1,3,5-Trimethylpyrazole-4-carbonyl)piperidin-3-yl]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[1-(1,3,5-Trimethylpyrazole-4-carbonyl)piperidin-3-yl]propanoic acid, also known as TIPP, is a synthetic compound that has been studied for its potential applications in scientific research. TIPP is a member of the piperidine class of compounds and has been found to have a range of biochemical and physiological effects. In
作用機序
The mechanism of action of 3-[1-(1,3,5-Trimethylpyrazole-4-carbonyl)piperidin-3-yl]propanoic acid is not fully understood, but it is believed to act on opioid receptors in the brain and peripheral tissues. 3-[1-(1,3,5-Trimethylpyrazole-4-carbonyl)piperidin-3-yl]propanoic acid has been found to have a high affinity for the mu opioid receptor, which is involved in pain management and drug addiction. 3-[1-(1,3,5-Trimethylpyrazole-4-carbonyl)piperidin-3-yl]propanoic acid has also been found to have a lower affinity for the delta and kappa opioid receptors, which are involved in a range of physiological processes.
Biochemical and Physiological Effects:
3-[1-(1,3,5-Trimethylpyrazole-4-carbonyl)piperidin-3-yl]propanoic acid has been found to have a range of biochemical and physiological effects, including analgesic effects, anti-inflammatory effects, and anticancer effects. 3-[1-(1,3,5-Trimethylpyrazole-4-carbonyl)piperidin-3-yl]propanoic acid has been shown to reduce pain in animal models, and it has been found to reduce inflammation in animal models of arthritis. 3-[1-(1,3,5-Trimethylpyrazole-4-carbonyl)piperidin-3-yl]propanoic acid has also been found to inhibit the growth of cancer cells and to induce apoptosis, or programmed cell death, in cancer cells.
実験室実験の利点と制限
3-[1-(1,3,5-Trimethylpyrazole-4-carbonyl)piperidin-3-yl]propanoic acid has several advantages for lab experiments, including its high potency and selectivity for the mu opioid receptor. 3-[1-(1,3,5-Trimethylpyrazole-4-carbonyl)piperidin-3-yl]propanoic acid is also stable in solution and can be easily synthesized using solid-phase or solution-phase peptide synthesis. However, 3-[1-(1,3,5-Trimethylpyrazole-4-carbonyl)piperidin-3-yl]propanoic acid has some limitations for lab experiments, including its high cost and limited availability. 3-[1-(1,3,5-Trimethylpyrazole-4-carbonyl)piperidin-3-yl]propanoic acid is also a synthetic compound and may not accurately mimic the effects of endogenous opioids in the body.
将来の方向性
There are several future directions for research on 3-[1-(1,3,5-Trimethylpyrazole-4-carbonyl)piperidin-3-yl]propanoic acid, including its potential applications in pain management, drug addiction, and cancer research. 3-[1-(1,3,5-Trimethylpyrazole-4-carbonyl)piperidin-3-yl]propanoic acid may also have applications in other areas of research, such as neurodegenerative diseases and autoimmune diseases. Future research may also focus on the development of new analogs of 3-[1-(1,3,5-Trimethylpyrazole-4-carbonyl)piperidin-3-yl]propanoic acid with improved potency and selectivity for opioid receptors. Overall, 3-[1-(1,3,5-Trimethylpyrazole-4-carbonyl)piperidin-3-yl]propanoic acid is a promising compound for scientific research, and further studies are needed to fully understand its potential applications.
合成法
3-[1-(1,3,5-Trimethylpyrazole-4-carbonyl)piperidin-3-yl]propanoic acid can be synthesized using a variety of methods, including solid-phase peptide synthesis and solution-phase peptide synthesis. In solid-phase peptide synthesis, 3-[1-(1,3,5-Trimethylpyrazole-4-carbonyl)piperidin-3-yl]propanoic acid is synthesized on a resin support, where each amino acid is added sequentially. In solution-phase peptide synthesis, 3-[1-(1,3,5-Trimethylpyrazole-4-carbonyl)piperidin-3-yl]propanoic acid is synthesized in solution, where each amino acid is added sequentially. Both methods have been successfully used to synthesize 3-[1-(1,3,5-Trimethylpyrazole-4-carbonyl)piperidin-3-yl]propanoic acid, and the choice of method depends on the specific application.
科学的研究の応用
3-[1-(1,3,5-Trimethylpyrazole-4-carbonyl)piperidin-3-yl]propanoic acid has been studied for its potential applications in a range of scientific research areas, including pain management, drug addiction, and cancer research. In pain management, 3-[1-(1,3,5-Trimethylpyrazole-4-carbonyl)piperidin-3-yl]propanoic acid has been found to have potent analgesic effects and has been shown to be effective in reducing pain in animal models. In drug addiction research, 3-[1-(1,3,5-Trimethylpyrazole-4-carbonyl)piperidin-3-yl]propanoic acid has been found to reduce the rewarding effects of drugs such as cocaine and morphine, suggesting that it may be a potential treatment for drug addiction. In cancer research, 3-[1-(1,3,5-Trimethylpyrazole-4-carbonyl)piperidin-3-yl]propanoic acid has been found to have anticancer properties and has been shown to inhibit the growth of cancer cells.
特性
IUPAC Name |
3-[1-(1,3,5-trimethylpyrazole-4-carbonyl)piperidin-3-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3/c1-10-14(11(2)17(3)16-10)15(21)18-8-4-5-12(9-18)6-7-13(19)20/h12H,4-9H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJVGHLFEOSYHGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)N2CCCC(C2)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(1,3,5-Trimethylpyrazole-4-carbonyl)piperidin-3-yl]propanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[1-(2-Hydroxy-3-methylbenzoyl)piperidin-3-yl]propanoic acid](/img/structure/B7588721.png)
![3-[1-[(E)-3-pyridin-3-ylprop-2-enoyl]piperidin-3-yl]propanoic acid](/img/structure/B7588730.png)
![3-[1-[2-(2,2-Dimethylpropanoylamino)acetyl]piperidin-3-yl]propanoic acid](/img/structure/B7588736.png)

![3-[1-(Thiadiazole-5-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B7588742.png)
![3-[(5-Bromothiophen-2-yl)methyl-(pyridin-3-ylmethyl)amino]propanenitrile](/img/structure/B7588750.png)

![3-[1-(2-Hydroxy-5-methylbenzoyl)piperidin-3-yl]propanoic acid](/img/structure/B7588761.png)
![3-[1-(4-Bromo-1-methylpyrrole-2-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B7588775.png)
![3-[1-[(E)-3-(2-methyl-1,3-thiazol-4-yl)prop-2-enoyl]piperidin-3-yl]propanoic acid](/img/structure/B7588777.png)
![3-[1-[(E)-3-(5-chlorothiophen-2-yl)prop-2-enoyl]piperidin-3-yl]propanoic acid](/img/structure/B7588787.png)

![3-[1-(2-Methoxypyridine-3-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B7588808.png)
